3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1073353-75-9, molecular formula: C₁₂H₁₇BBrNO₃, molecular weight: 313.98 g/mol) is a pyridine-based boronic ester derivative. Its structure features a bromine atom at position 3, a methoxy group at position 2, and a pinacol boronate ester at position 4 of the pyridine ring. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems for pharmaceuticals, organic electronics, and functional materials .
The boronate group enhances reactivity in palladium-catalyzed couplings, while the bromine serves as a handle for further functionalization. The methoxy substituent may improve solubility and influence electronic properties, making the compound versatile in synthetic workflows .
Properties
IUPAC Name |
3-bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(16-5)9(8)14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDXJRITINVJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402227-31-9 | |
| Record name | 3-bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a brominated pyridine derivative. One common method is the reaction of 3-bromo-2-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boron moiety allows for Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
a. Kinase Inhibition
One of the primary applications of this compound is in the field of kinase inhibition. Kinases are crucial in regulating various cellular processes and are often implicated in diseases such as cancer. The compound has been studied for its ability to selectively inhibit specific kinases, particularly within the Activin receptor-like kinase (ALK) family. For instance, it has shown promising activity against ALK1 and ALK2, which are involved in several signaling pathways relevant to cancer progression and development .
b. Drug Development
The compound serves as a versatile intermediate for synthesizing bioactive molecules. Its structural features allow for modifications that can enhance potency and selectivity against target proteins. This has led to its incorporation into libraries of compounds aimed at discovering new drugs for treating diseases associated with dysregulated kinase activity .
Organic Synthesis
a. Suzuki Coupling Reactions
3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is utilized as a coupling partner in Suzuki reactions due to its bromine atom, which facilitates the formation of carbon-carbon bonds . This reaction is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals.
b. Modular Synthesis
The compound can be employed in modular synthesis approaches to create diverse molecular scaffolds. Its ability to undergo selective reactions allows chemists to build libraries of compounds systematically, which can be screened for biological activity .
Material Science
a. Polymer Chemistry
In material science, the compound's boron-containing structure makes it suitable for applications in polymer chemistry. Boron compounds are known to enhance the properties of polymers by improving thermal stability and mechanical strength. Research is ongoing to explore its potential as a building block in creating novel polymeric materials with tailored properties .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on ALK Inhibitors | Kinase Profiling | The compound exhibited potent inhibition against ALK1 and ALK2 with IC50 values indicating high selectivity compared to other kinases. |
| Suzuki Coupling Applications | Organic Synthesis | Demonstrated effectiveness as a coupling partner leading to high yields of desired products in Suzuki reactions. |
| Polymer Development Research | Material Science | Investigated its role in enhancing polymer properties; results suggest improved mechanical performance when incorporated into polymer matrices. |
Mechanism of Action
The mechanism of action of 3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its ability to participate in coupling reactions. The boron atom in the compound forms a stable complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-bromo-2-methoxy-4-(dioxaborolan-2-yl)pyridine are best understood by comparing it with analogous boronic esters. Below is a detailed analysis of six related compounds, highlighting differences in substituent positions, molecular properties, and applications.
Structural and Molecular Comparisons
Biological Activity
3-Bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a halogenated heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound possesses a unique structural arrangement that enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C12H17BBrNO3. It contains a pyridine ring substituted with a bromine atom and a methoxy group, along with a boron-containing dioxaborolane moiety. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to act as a substrate in various chemical reactions. The boron atom facilitates coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of complex organic molecules. This property is particularly useful in drug discovery and development.
Key Mechanisms Include:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in signaling pathways related to cancer and neurodegenerative diseases.
- Antioxidant Activity: Research indicates that it may exhibit antioxidant properties by scavenging free radicals.
- Anti-inflammatory Effects: The compound has potential anti-inflammatory effects through modulation of inflammatory cytokines.
Biological Activity Data
Recent studies have explored the biological activities of this compound in various cellular models.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- DYRK1A Inhibition Study : A study demonstrated that derivatives of this compound exhibited potent inhibition against DYRK1A. The synthesized compounds showed nanomolar-level inhibitory activity alongside antioxidant and anti-inflammatory properties in various assays .
- Neuroprotective Effects : In vitro studies using mouse microglial cells (BV2) revealed that the compound significantly reduced pro-inflammatory cytokines such as IL-6 and nitric oxide (NO), suggesting potential neuroprotective effects against neuroinflammation .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-bromo-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, brominated pyridine precursors (e.g., 3-bromo-2-methoxypyridine) can react with bis(pinacolato)diboron under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or DMF at 80–100°C. Optimize yields (e.g., ~70–85%) by controlling catalyst loading (1–5 mol%), base (K₂CO₃ or Cs₂CO₃), and inert atmosphere (argon) .
- Purification : Column chromatography with ethyl acetate/hexane (gradient elution) or recrystallization from ethanol/water mixtures is recommended .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- NMR Analysis : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm), methoxy group (δ ~3.9 ppm), and pinacolato methyl groups (δ 1.2–1.4 ppm).
- ¹³C NMR : Boron-bound aromatic carbon (~135 ppm) and methoxy carbon (~55 ppm) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Storage : Store at 2–8°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent boronate ester hydrolysis .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with protic solvents (e.g., water, alcohols) to minimize decomposition .
Advanced Research Questions
Q. How do substituents (bromo, methoxy, boronate) influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insight : The boronate group enables Suzuki-Miyaura coupling with aryl/heteroaryl halides. The methoxy group acts as an electron-donating substituent, stabilizing intermediates during palladium-catalyzed coupling. Bromine’s position (para to boron) directs regioselectivity in subsequent functionalization .
- Experimental Design : Compare coupling efficiency with analogs lacking methoxy/bromo groups using kinetic studies (GC-MS/HPLC monitoring) and DFT calculations .
Q. What strategies resolve contradictions in reported crystallographic data for boron-containing pyridine derivatives?
- Data Analysis : If unit cell parameters or bond lengths deviate (e.g., B–O vs. B–C distances), re-examine refinement parameters in SHELXL. Use high-resolution data (≤0.8 Å) and twinning correction tools in OLEX2. Cross-validate with IR (B–O stretch ~1350 cm⁻¹) and mass spectrometry .
Q. How can computational modeling predict the compound’s stability under varying pH and solvent conditions?
- Methodology : Perform molecular dynamics (MD) simulations or density functional theory (DFT) to assess hydrolysis susceptibility. Key parameters include solvation energy in water/DMSO and pKa of the boronate ester .
- Validation : Correlate simulations with experimental stability assays (e.g., HPLC tracking of degradation products in buffered solutions) .
Q. What are the applications of this compound in designing kinase inhibitors or PROTACs?
- Drug Design : The boronate group serves as a bioisostere for carboxylic acids, enhancing target binding. Use the bromine site for late-stage diversification via Buchwald-Hartwig amination or Sonogashira coupling .
- Case Study : In PROTAC synthesis, conjugate the boronate-pyridine core to E3 ligase ligands (e.g., thalidomide) via PEG linkers. Validate degradation efficiency via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
